2-(2,3,4-trimethoxyphenyl)-1H-indole-3-carbaldehyde
CAS No.: 137062-12-5
Cat. No.: VC7434577
Molecular Formula: C18H17NO4
Molecular Weight: 311.337
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 137062-12-5 |
|---|---|
| Molecular Formula | C18H17NO4 |
| Molecular Weight | 311.337 |
| IUPAC Name | 2-(2,3,4-trimethoxyphenyl)-1H-indole-3-carbaldehyde |
| Standard InChI | InChI=1S/C18H17NO4/c1-21-15-9-8-12(17(22-2)18(15)23-3)16-13(10-20)11-6-4-5-7-14(11)19-16/h4-10,19H,1-3H3 |
| Standard InChI Key | GHNGULOAABSOJT-UHFFFAOYSA-N |
| SMILES | COC1=C(C(=C(C=C1)C2=C(C3=CC=CC=C3N2)C=O)OC)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-(2,3,4-Trimethoxyphenyl)-1H-indole-3-carbaldehyde (CAS No. 137062-12-5) features a bicyclic indole core substituted at the 2-position with a 2,3,4-trimethoxyphenyl group and at the 3-position with an aldehyde moiety. The indole system consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, while the trimethoxyphenyl group introduces steric bulk and electron-donating methoxy groups. The aldehyde at C3 serves as a reactive handle for further chemical modifications.
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₇NO₄ |
| Molecular Weight | 311.337 g/mol |
| IUPAC Name | 2-(2,3,4-Trimethoxyphenyl)-1H-indole-3-carbaldehyde |
| SMILES | COC1=C(C(=C(C=C1)C2=C(C3=CC=CC=C3N2)C=O)OC)OC |
| InChI Key | GHNGULOAABSOJT-UHFFFAOYSA-N |
The methoxy groups (-OCH₃) at the 2-, 3-, and 4-positions of the phenyl ring enhance solubility in polar aprotic solvents and influence electronic distribution, which may modulate binding to hydrophobic protein pockets. The aldehyde group (-CHO) participates in Schiff base formation with primary amines, enabling conjugation to carriers or biomolecules.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) data for analogous indole-3-carbaldehydes reveal characteristic signals:
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¹H NMR: The aldehyde proton typically resonates as a singlet near δ 9.95 ppm, while indole NH appears as a broad peak around δ 12.14 ppm . Aromatic protons in the trimethoxyphenyl group show splitting patterns consistent with para- and ortho-substitution.
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¹³C NMR: The aldehyde carbon appears near δ 185 ppm, with indole carbons spanning δ 110–140 ppm . Methoxy carbons resonate near δ 55–60 ppm.
Synthesis and Optimization
Vilsmeier-Haack Formylation
The synthesis of 2-(2,3,4-trimethoxyphenyl)-1H-indole-3-carbaldehyde follows a modified Vilsmeier-Haack protocol, as outlined in patent CN102786460A :
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Vilsmeier Reagent Preparation: Phosphorus oxychloride (POCl₃) is added dropwise to dimethylformamide (DMF) at 0–5°C, generating the electrophilic chloroiminium intermediate.
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Cyclization and Formylation: A 2-methylaniline derivative (e.g., 2,3,4-trimethoxy-2-methylaniline) reacts with the Vilsmeier reagent, undergoing cyclization to form the indole core and formylation at C3.
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Workup: The reaction mixture is quenched with saturated sodium carbonate, and the product is isolated via filtration and recrystallization.
Reaction Conditions:
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Temperature: 80–90°C (reflux)
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Solvent: Anhydrous DMF
This method yields the target compound in moderate-to-high purity, though optimization may be required to suppress side reactions such as over-oxidation.
Biological Activities and Mechanisms
Anticancer Activity
2-(2,3,4-Trimethoxyphenyl)-1H-indole-3-carbaldehyde demonstrates promising antiproliferative effects, particularly against hematological malignancies. In silico docking studies indicate strong binding to tubulin’s colchicine site, a target for antimitotic agents. Key interactions include:
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Hydrogen bonding between the aldehyde oxygen and Asn101.
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π-π stacking between the trimethoxyphenyl group and Tyr224.
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Hydrophobic contacts with Lys352 and Val181.
These interactions disrupt microtubule assembly, leading to cell cycle arrest at the G2/M phase. Comparable indole-3-acrylamide derivatives (e.g., compound 3e) exhibit IC₅₀ values of 5.1 µM against HL-60 leukemia cells, suggesting structural similarities may confer potency .
Structure-Activity Relationships (SAR)
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Methoxy Substitution: The 2,3,4-trimethoxy pattern enhances tubulin binding compared to mono- or dimethoxy analogs, likely due to increased hydrophobic surface area.
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Aldehyde Position: The C3 aldehyde is critical for hydrogen bonding with tubulin; substitution at C2 or C4 diminishes activity.
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Indole Modifications: N-Methylation or saturation of the indole ring reduces potency, emphasizing the importance of the planar aromatic system .
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